molecular formula C16H17NO4 B2458421 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one CAS No. 1428382-18-6

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one

Cat. No.: B2458421
CAS No.: 1428382-18-6
M. Wt: 287.315
InChI Key: AVDQUGZLDBENSQ-QHHAFSJGSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[321]octan-8-yl}prop-2-en-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the bicyclic structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure makes it a suitable candidate for investigating molecular recognition processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.

    Bicyclic compounds: Compounds with similar bicyclic structures can be compared in terms of their reactivity and biological activity.

Uniqueness

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is unique due to its combination of the benzo[d][1,3]dioxole ring and the bicyclic structure. This dual feature provides distinct chemical and biological properties that set it apart from other compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-16(17-12-3-4-13(17)9-19-8-12)6-2-11-1-5-14-15(7-11)21-10-20-14/h1-2,5-7,12-13H,3-4,8-10H2/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQUGZLDBENSQ-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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